molecular formula C17H16N2O4 B12904948 Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate

Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate

Cat. No.: B12904948
M. Wt: 312.32 g/mol
InChI Key: BZSFVQSDTOJOTF-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate is a synthetic organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are well-known for their adhesive properties and are commonly used in medical, industrial, and household applications. This particular compound features an indolizine ring, which is a nitrogen-containing heterocycle, and an acetoxy group, which is an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Indolizine Ring: Starting with a suitable precursor, such as a pyrrole derivative, the indolizine ring can be formed through cyclization reactions.

    Introduction of the Acetoxy Group: The acetoxy group can be introduced via esterification reactions using acetic anhydride or acetyl chloride.

    Formation of the Cyanoacrylate Moiety: The final step involves the formation of the cyanoacrylate group, which can be achieved through Knoevenagel condensation reactions using malononitrile and ethyl cyanoacetate.

Industrial Production Methods

Industrial production methods for cyanoacrylates often involve large-scale batch or continuous processes. These methods typically require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indolizine ring or the ester group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for use in drug delivery systems and tissue adhesives.

    Industry: Utilized in the formulation of high-performance adhesives and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate involves its ability to form strong covalent bonds with various substrates. The cyanoacrylate group is highly reactive and can rapidly polymerize in the presence of moisture, forming a strong adhesive bond. The indolizine ring and acetoxy group may also contribute to the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cyanoacrylate: Commonly used in superglues and medical adhesives.

    Ethyl 2-cyanoacrylate: Similar to methyl 2-cyanoacrylate but with slightly different physical properties.

    Butyl cyanoacrylate: Used in medical applications for wound closure and surgical adhesives.

Uniqueness

Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate is unique due to the presence of the indolizine ring and acetoxy group, which may impart specific chemical and physical properties not found in simpler cyanoacrylates

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

ethyl (E)-3-(2-acetyloxy-3-methylindolizin-1-yl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C17H16N2O4/c1-4-22-17(21)13(10-18)9-14-15-7-5-6-8-19(15)11(2)16(14)23-12(3)20/h5-9H,4H2,1-3H3/b13-9+

InChI Key

BZSFVQSDTOJOTF-UKTHLTGXSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C2C=CC=CN2C(=C1OC(=O)C)C)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=C2C=CC=CN2C(=C1OC(=O)C)C)C#N

Origin of Product

United States

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